molecular formula C26H21ClFN3O2 B11030527 2-(2-chloro-6-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide

2-(2-chloro-6-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide

Cat. No.: B11030527
M. Wt: 461.9 g/mol
InChI Key: PAEVVUOMGQTWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of indole and isoindole structures

Properties

Molecular Formula

C26H21ClFN3O2

Molecular Weight

461.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-1H-isoindole-4-carboxamide

InChI

InChI=1S/C26H21ClFN3O2/c27-21-8-4-9-22(28)20(21)15-31-14-17-5-3-7-19(24(17)26(31)33)25(32)29-12-11-16-13-30-23-10-2-1-6-18(16)23/h1-10,13,30H,11-12,14-15H2,(H,29,32)

InChI Key

PAEVVUOMGQTWQQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43)C(=O)N1CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and isoindole precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boronic acids or esters as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the isoindole structure can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-acetic acid derivatives .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The specific pathways involved depend on the exact structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXAMIDE apart is its combination of indole and isoindole structures, which confer unique chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to simpler compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.